4-Chloro-6-(methoxymethyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is an organic compound with the chemical formula C₇H₉ClN₂O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Scientific Research Applications
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including dyes and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine typically involves the chlorination of 6-(methoxymethyl)-2-methylpyrimidine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the chlorine atom or modifications to the methoxymethyl group.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine
- 4-Chloro-6-methoxy-2-methylquinoline
- 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine
Comparison
Compared to these similar compounds, 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity, binding properties, and potential applications. For example, the presence of the methoxymethyl group can enhance solubility and modify the compound’s interaction with biological targets, making it a valuable intermediate in drug development and other research areas.
Properties
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-9-6(4-11-2)3-7(8)10-5/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMACVIRPWEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-81-4 | |
Record name | 4-chloro-6-(methoxymethyl)-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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